

# The Discovery and Development of ONC201 (TIC10): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

ONC201, also known as **TIC10**, is a pioneering small molecule that has carved a unique path in oncology drug development. Initially identified as a p53-independent inducer of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, its mechanism of action has since been elucidated to be multifaceted, involving the antagonism of the dopamine receptor D2 (DRD2) and the allosteric activation of the mitochondrial caseinolytic protease P (ClpP). This intricate interplay of targets converges on critical cancer signaling pathways, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, history, and mechanistic underpinnings of ONC201, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades and experimental workflows.

## Discovery and History: From TRAIL Induction to a Multi-Targeted Agent

The journey of ONC201 began with a phenotypic screen designed to identify small molecules capable of transcriptionally upregulating the TRAIL gene, a key player in immune-mediated tumor surveillance. The El-Deiry laboratory sought compounds that could induce TRAIL independently of the tumor suppressor p53, a gene frequently mutated in human cancers. This screen led to the identification of a series of compounds, with "TRAIL-Inducing Compound 10"



(**TIC10**) emerging as a promising candidate due to its potent and selective induction of tumor cell death while sparing normal cells.[1][2]

Subsequent research delved deeper into the molecular mechanisms driving **TIC10**'s anticancer activity. It was discovered that the compound dually inactivates the pro-survival kinases Akt and ERK.[1][3] This dual inhibition leads to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a, which in turn binds to the TRAIL promoter and upregulates its expression.[1][3]

Further investigations unveiled a novel and crucial aspect of ONC201's pharmacology: its function as a selective antagonist of the G protein-coupled receptor (GPCR), dopamine receptor D2 (DRD2).[4] This discovery provided a link between ONC201's activity and neurological signaling pathways, which are often dysregulated in cancer.

More recently, the mitochondrial protease ClpP was identified as another direct target of ONC201.[5][6] ONC201 acts as an allosteric agonist of ClpP, leading to its hyperactivation and subsequent degradation of mitochondrial proteins, disruption of oxidative phosphorylation, and induction of the integrated stress response (ISR).[4][7][8] This activation of the ISR, characterized by the phosphorylation of eIF2 $\alpha$  and upregulation of ATF4 and CHOP, further contributes to the upregulation of the TRAIL receptor DR5, sensitizing cancer cells to apoptosis.[9][10][11]

The promising preclinical data and favorable safety profile of ONC201 propelled its entry into clinical trials. Notably, ONC201 has shown significant clinical activity in patients with H3K27M-mutant diffuse midline gliomas, a patient population with a dire prognosis and limited treatment options.[2][4][12] This has led to accelerated development and regulatory attention for this first-in-class imipridone compound.[13]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of ONC201, providing a comparative overview of its efficacy and pharmacological properties.

## Table 1: Preclinical Efficacy of ONC201 (IC50 Values)



| Cell Line | Cancer Type       | IC50 (μM) | Citation |
|-----------|-------------------|-----------|----------|
| HCT116    | Colorectal Cancer | ~2.5      | [1]      |
| RKO       | Colorectal Cancer | ~5        | [1]      |
| U87       | Glioblastoma      | ~2.5      | [14]     |
| SF295     | Glioblastoma      | ~5        | [14]     |
| OVCAR5    | Ovarian Cancer    | ~10       | [5]      |
| SKOV3     | Ovarian Cancer    | ~10       | [5]      |

## Table 2: In Vivo Efficacy of ONC201 in Xenograft Models

| Xenograft<br>Model              | Cancer<br>Type              | Treatment<br>Regimen             | Tumor<br>Growth<br>Inhibition | Survival<br>Benefit           | Citation |
|---------------------------------|-----------------------------|----------------------------------|-------------------------------|-------------------------------|----------|
| HCT116                          | Colorectal<br>Cancer        | 25 mg/kg,<br>single i.v.<br>dose | Significant                   | Not Reported                  | [15]     |
| U251                            | Glioblastoma                | Not specified                    | Significant                   | Doubled<br>median<br>survival | [16][17] |
| KpB<br>Transgenic               | Ovarian<br>Cancer           | Not specified                    | Significant                   | Not Reported                  | [5]      |
| PPK (in utero electroporatio n) | H3K27M-<br>mutant<br>Glioma | 125 mg/kg,<br>weekly             | Significant                   | Not Reported                  | [18]     |

## Table 3: Clinical Efficacy of ONC201 in H3 K27M-Mutant Diffuse Midline Glioma



| Clinical Trial <i>l</i><br>Study     | Patient<br>Population                     | Key Efficacy<br>Endpoint                          | Result                                      | Citation |
|--------------------------------------|-------------------------------------------|---------------------------------------------------|---------------------------------------------|----------|
| Pooled Analysis<br>(4 trials, 1 EAP) | Recurrent H3<br>K27M-mutant<br>DMG (n=50) | Overall<br>Response Rate<br>(ORR) by RANO-<br>HGG | 20.0% (95% CI,<br>10.0-33.7)                | [7]      |
| Pooled Analysis<br>(4 trials, 1 EAP) | Recurrent H3<br>K27M-mutant<br>DMG (n=50) | Disease Control<br>Rate (DCR)                     | 40.0% (95% CI,<br>26.4-54.8)                | [7]      |
| Pooled Analysis<br>(4 trials, 1 EAP) | Recurrent H3<br>K27M-mutant<br>DMG (n=50) | Median Duration<br>of Response<br>(DOR)           | 11.2 months<br>(95% CI, 3.8-not<br>reached) | [7]      |
| NCT03416530 &<br>NCT03134131         | Non-recurrent<br>H3K27M-DMG               | Median Overall<br>Survival (mOS)                  | 21.7 months                                 | [2][11]  |
| NCT03416530 &<br>NCT03134131         | Recurrent<br>H3K27M-DMG                   | Median Overall<br>Survival (mOS)                  | 9.3 months                                  | [11]     |

## Table 4: Human Pharmacokinetics of ONC201 (625 mg

dose)

| Parameter                  | Value                                              | Citation |
|----------------------------|----------------------------------------------------|----------|
| Tmax (hours)               | ~1.8                                               | [14]     |
| Cmax (ng/mL)               | Variable, exceeded preclinical efficacy thresholds | [1][14]  |
| AUC (ng*h/mL)              | Variable, exceeded preclinical efficacy thresholds | [1]      |
| Dosing Schedule (Clinical) | Once every 3 weeks, later intensified to weekly    | [14][16] |



## **Key Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the core signaling pathways modulated by ONC201 and a representative experimental workflow for its characterization.





Click to download full resolution via product page

Figure 1: ONC201's multifaceted mechanism of action.





Typical In Vitro Characterization Workflow for ONC201

Click to download full resolution via product page

Figure 2: A representative in vitro experimental workflow.

## **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the characterization of ONC201.

### **Cell Viability Assay (CellTiter-Glo®)**

Objective: To determine the cytotoxic effect of ONC201 on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

#### Materials:

· Cancer cell lines of interest



- Complete cell culture medium
- 96-well opaque-walled plates
- ONC201 stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

#### Protocol:

- Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100
  μL of complete culture medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of ONC201 in complete culture medium.
- Treat the cells with varying concentrations of ONC201 (e.g., 0.1 to 100  $\mu$ M) and a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate cell viability as a percentage of the vehicle-treated control and plot the doseresponse curve to determine the IC50 value.[10][12][19]

## **Apoptosis Assay (Caspase-Glo® 3/7)**



Objective: To quantify the induction of apoptosis by ONC201 through the measurement of caspase-3 and -7 activity.

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well opaque-walled plates
- ONC201 stock solution (in DMSO)
- Caspase-Glo® 3/7 Assay kit (Promega)
- Luminometer

#### Protocol:

- Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.
- Treat cells with ONC201 at the desired concentrations and a vehicle control.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Equilibrate the plate to room temperature.
- Add 100 μL of Caspase-Glo® 3/7 reagent to each well.
- Mix gently and incubate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a luminometer.
- Express the results as fold-change in caspase activity relative to the vehicle-treated control.
   [1][9][12][14][20]

## **Western Blot Analysis for Phosphorylated Proteins**



Objective: To detect changes in the phosphorylation status of key signaling proteins (Akt, ERK, Foxo3a) upon ONC201 treatment.

#### Materials:

- Cancer cell lines
- ONC201
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-phospho-Foxo3a (Ser253), anti-Foxo3a)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Protocol:

- Treat cells with ONC201 for the desired time.
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Normalize the levels of phosphorylated proteins to the total protein levels.[8][21][22][23]

### **TRAIL Promoter Luciferase Reporter Assay**

Objective: To measure the transcriptional activation of the TRAIL promoter in response to ONC201.

#### Materials:

- Cancer cell line
- TRAIL promoter-luciferase reporter plasmid
- Control plasmid (e.g., Renilla luciferase) for normalization
- Transfection reagent (e.g., Lipofectamine)
- ONC201
- Dual-Luciferase® Reporter Assay System (Promega)
- Luminometer

#### Protocol:

- Co-transfect cells with the TRAIL promoter-luciferase reporter plasmid and the control plasmid.
- After 24 hours, treat the transfected cells with ONC201 or vehicle control.



- Incubate for an additional 24-48 hours.
- Lyse the cells using the passive lysis buffer provided in the kit.
- Measure the firefly luciferase activity in the cell lysate using a luminometer.
- Measure the Renilla luciferase activity in the same lysate for normalization.
- Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.[18][24][25][26][27]

## Conclusion

ONC201 (**TIC10**) represents a paradigm of modern drug discovery, where a compound identified through a phenotypic screen has been mechanistically dissected to reveal a complex and elegant mode of action involving multiple, interconnected cancer-relevant targets. Its journey from a TRAIL-inducing compound to a DRD2 antagonist and ClpP agonist highlights the power of rigorous scientific investigation in uncovering novel therapeutic avenues. The promising clinical activity of ONC201, particularly in the challenging setting of H3K27M-mutant diffuse midline glioma, underscores its potential to address significant unmet medical needs. This technical guide provides a comprehensive resource for researchers and drug developers to understand the foundational science of ONC201 and to facilitate further exploration of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. worldwide.promega.com [worldwide.promega.com]



- 4. Jazz Pharmaceuticals Advances ONC201 Study for Glioma Treatment TipRanks.com [tipranks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. "Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas I" by Minesh Mehta, Matthew Hall et al. [scholarlycommons.baptisthealth.net]
- 12. Apoptosis Marker Assays for HTS Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 14. ulab360.com [ulab360.com]
- 15. innoprot.com [innoprot.com]
- 16. Publication Reports Clinical Efficacy of ONC201 in Expanded Access H3 K27M-mutant Glioma Patients BioSpace [biospace.com]
- 17. youtube.com [youtube.com]
- 18. thesciencenotes.com [thesciencenotes.com]
- 19. m.youtube.com [m.youtube.com]
- 20. tripod.nih.gov [tripod.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. fredhutch.org [fredhutch.org]
- 25. Luciferase assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. med.emory.edu [med.emory.edu]
- 27. assaygenie.com [assaygenie.com]



To cite this document: BenchChem. [The Discovery and Development of ONC201 (TIC10): A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8021733#the-discovery-and-history-of-onc201-tic10]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com